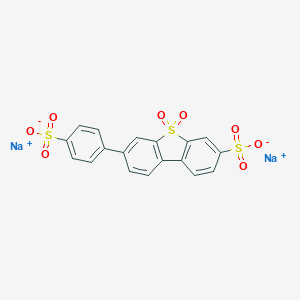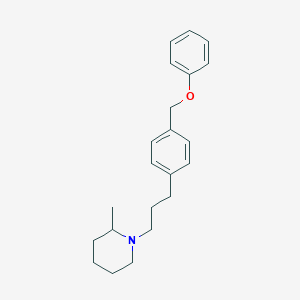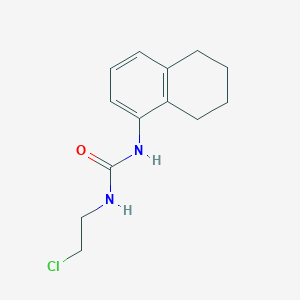
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- is a chemical compound that has been widely used in scientific research. It is a derivative of urea and has been synthesized using various methods.
Mecanismo De Acción
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- inhibits protein synthesis by binding to the A-site of the ribosome. This prevents the binding of aminoacyl-tRNA to the ribosome, thereby inhibiting the elongation of the polypeptide chain.
Efectos Bioquímicos Y Fisiológicos
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- has been shown to have anticancer properties. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- in lab experiments is its ability to inhibit protein synthesis. This makes it a useful tool for studying the role of protein synthesis in various cellular processes. However, one limitation is that it can be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for research involving urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-. One direction is to study its potential as a therapeutic agent for cancer treatment. Another direction is to study its mechanism of action in more detail. Additionally, it could be used in combination with other inhibitors of protein synthesis to enhance its anticancer properties. Finally, it could be used to study the role of protein synthesis in the development of drug resistance in cancer cells.
Métodos De Síntesis
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- can be synthesized using various methods. One method involves the reaction of 1-naphthylamine with chloroacetyl chloride to form 1-(chloroacetyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)urea, which is then reacted with sodium hydroxide to form the final compound.
Aplicaciones Científicas De Investigación
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- has been widely used in scientific research as an inhibitor of protein synthesis. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been used as a tool to study the role of protein synthesis in various cellular processes.
Propiedades
Número CAS |
102433-68-1 |
|---|---|
Nombre del producto |
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- |
Fórmula molecular |
C13H17ClN2O |
Peso molecular |
252.74 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C13H17ClN2O/c14-8-9-15-13(17)16-12-7-3-5-10-4-1-2-6-11(10)12/h3,5,7H,1-2,4,6,8-9H2,(H2,15,16,17) |
Clave InChI |
JCPNMNMCKYEXRY-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)NCCCl |
SMILES canónico |
C1CCC2=C(C1)C=CC=C2NC(=O)NCCCl |
Otros números CAS |
102433-68-1 |
Sinónimos |
3-(2-Chloroethyl)-1-(5,6,7,8-tetrahydro-1-naphthyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



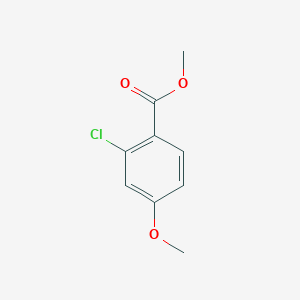
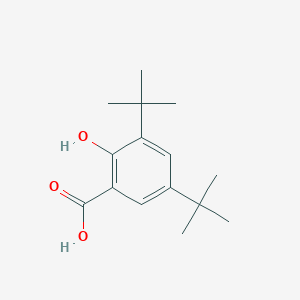
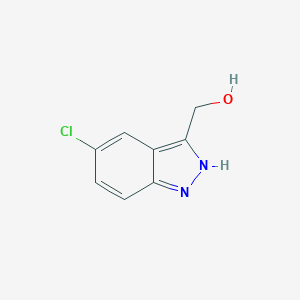
![Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate](/img/structure/B34960.png)
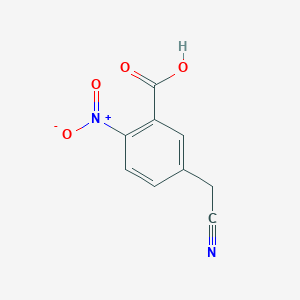
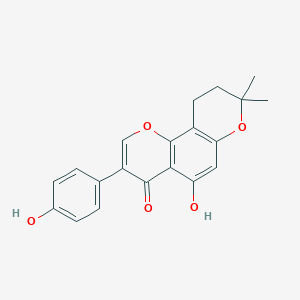
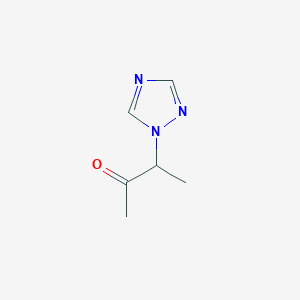
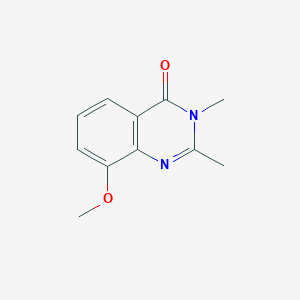
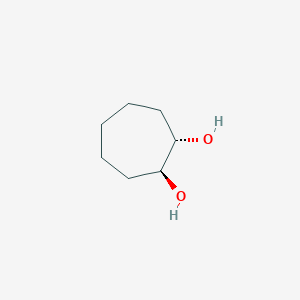
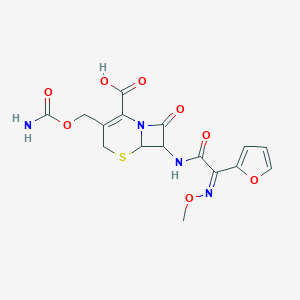
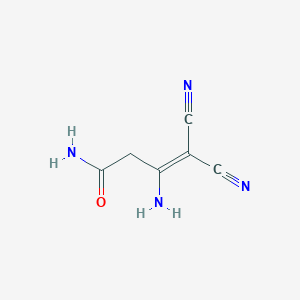
![2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B34979.png)
